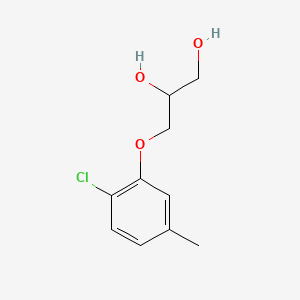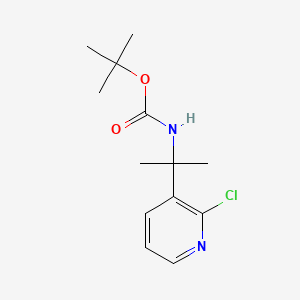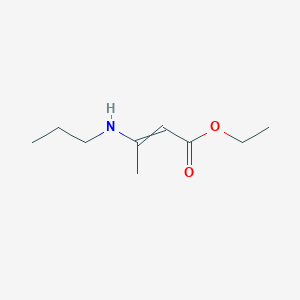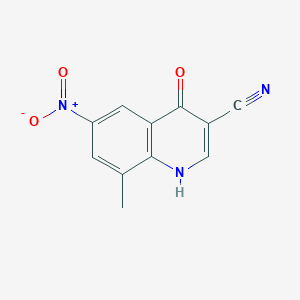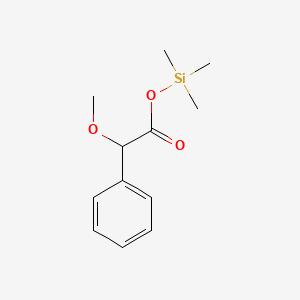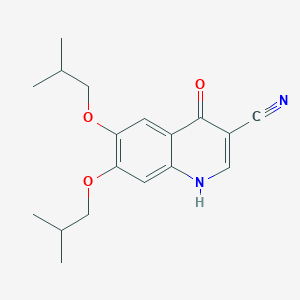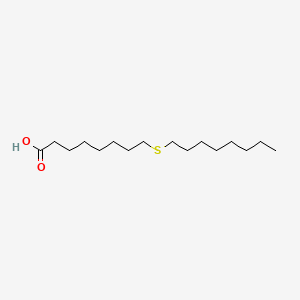
Octanoic acid, 8-(octylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-(octylthio)-: is a chemical compound with the molecular formula C16H32O2S It is a derivative of octanoic acid, where an octylthio group is attached to the eighth carbon of the octanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanoic acid, 8-(octylthio)- can be achieved through several methods. One common approach involves the reaction of octanoic acid with octanethiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the thioether linkage between the octanoic acid and octanethiol.
Industrial Production Methods
For industrial production, the synthesis of octanoic acid, 8-(octylthio)- may involve more efficient and scalable methods. One such method includes the use of microbial biocatalysts to produce octanoic acid from renewable feedstocks. This bio-production strategy is considered a promising alternative to traditional petroleum-based methods .
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 8-(octylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol group.
Substitution: The thioether group can participate in substitution reactions, where the octylthio group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Compounds with different functional groups replacing the octylthio group.
Aplicaciones Científicas De Investigación
Octanoic acid, 8-(octylthio)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential effects on cellular processes and metabolic pathways.
Mecanismo De Acción
The mechanism of action of octanoic acid, 8-(octylthio)- involves its interaction with specific molecular targets and pathways. The compound can modulate oxidative stress and autophagy, which are critical processes in cellular homeostasis. By influencing these pathways, octanoic acid, 8-(octylthio)- can exert protective effects on cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid (Caprylic acid): A medium-chain fatty acid with similar structural properties but without the octylthio group.
Decanoic acid: Another medium-chain fatty acid with a longer carbon chain.
Hexanoic acid: A shorter-chain fatty acid with different physicochemical properties.
Uniqueness
Octanoic acid, 8-(octylthio)- is unique due to the presence of the octylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other medium-chain fatty acids and enhances its versatility in various applications.
Propiedades
Número CAS |
56909-05-8 |
|---|---|
Fórmula molecular |
C16H32O2S |
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
8-octylsulfanyloctanoic acid |
InChI |
InChI=1S/C16H32O2S/c1-2-3-4-5-8-11-14-19-15-12-9-6-7-10-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clave InChI |
IHBAHSFQZFRVJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


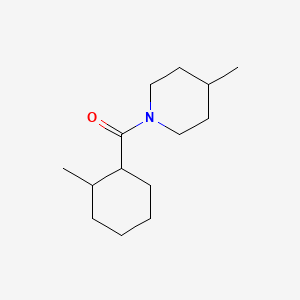
![4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
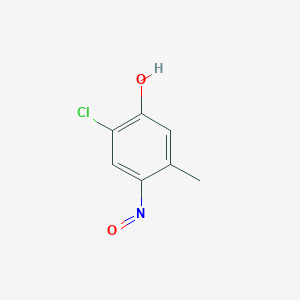
![1-[(4-Methoxy-1-piperidinyl)methyl]cyclopropanemethanol](/img/structure/B13939533.png)


![2,5-Dimethyl-4-[2-(1-pyrrolidinyl)ethyl]aniline](/img/structure/B13939546.png)
